![molecular formula C8H9NO2 B15220589 (2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol typically involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. The reaction is carried out in the presence of potassium hydroxide (KOH) as a catalyst in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere. The reaction time ranges from 1 to 4 hours, and the product is obtained in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated or ether derivatives.
科学的研究の応用
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
- 4,6-Diphenyl-2-(p-tolyl)-2,3-dihydrofuropyridine
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Uniqueness
(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
2,3-dihydrofuro[3,2-b]pyridin-6-ylmethanol |
InChI |
InChI=1S/C8H9NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h3-4,10H,1-2,5H2 |
InChIキー |
KVQOSJWMPZYDRC-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1N=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


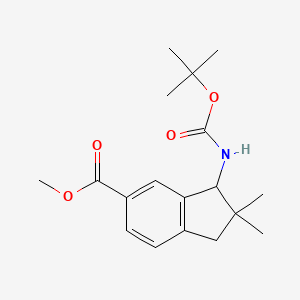
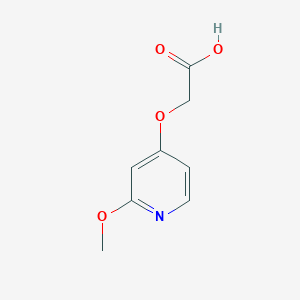

![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
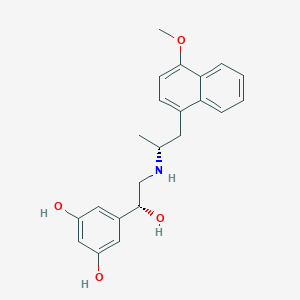

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
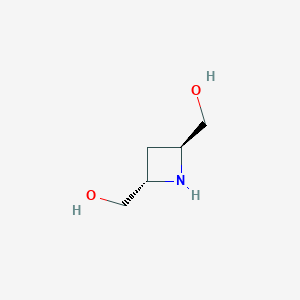
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
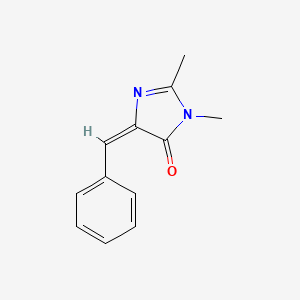
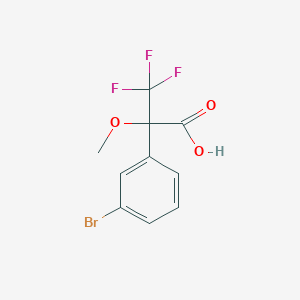
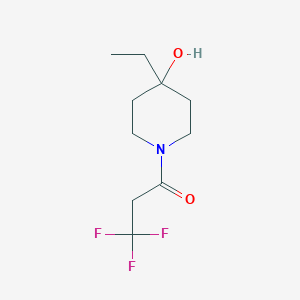
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
